Rhodium (triphenylphosphine)carbonylacetylacetonate

Structural chemistry Catalyst precursor design X-ray crystallography

Need a reliable, halide-free rhodium(I) catalyst precursor for low-pressure hydroformylation? Generic dimeric or dicarbonyl analogues introduce unpredictable chemoselectivity and activation kinetics. Rh(acac)(CO)(PPh₃) (ROPAC) offers: - **Defined mononuclear structure** (triclinic P-1) - no Rh-Rh dimer complications - **Quantified purity control** via electrochemical assay (oxidation at 0.64 V) - **Industrial validation** - 520 h continuous run at 450 kt/a scale, N/I ratio matched to benchmark - **Air-stable, chloride-free** - eliminates deactivation pathways common to RhCl(PPh₃)₃

Molecular Formula C24H23O3PRh
Molecular Weight 493.3 g/mol
Cat. No. B15232503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium (triphenylphosphine)carbonylacetylacetonate
Molecular FormulaC24H23O3PRh
Molecular Weight493.3 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]
InChIInChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/b;4-3-;;
InChIKeyRHKGZYVYKXVQSD-MECAPONASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROPAC: Core Catalyst for Low-Pressure Oxo Hydroformylation


Rhodium (triphenylphosphine)carbonylacetylacetonate, commonly designated Rh(acac)(CO)(PPh₃) or ROPAC (CAS 25470-96-6), is a square-planar rhodium(I) β-diketonato complex containing one carbonyl, one acetylacetonato chelate, and one triphenylphosphine ligand [1]. With a molecular formula of C₂₄H₂₂O₃PRh and a rhodium content of 19.3–21.2% w/w, it serves as the core homogeneous catalyst precursor in the low-pressure propylene hydroformylation (oxo) process for the industrial manufacture of butanol and 2-ethylhexanol (octanol) [2]. The compound crystallises in a triclinic P-1 space group as a discrete mononuclear entity [3], distinguishing it fundamentally from the dimeric dicarbonyl analogue [Rh(CO)₂(acac)]₂, and is recognised for its air stability, halide-free composition, and good solubility in organic solvents .

Workflow

Homogeneous catalytic hydroformylation precursor with pre-installed PPh₃ ligand

Selection Logic

Halide-free, air-stable mononuclear Rh(I) complex; avoids dimer-dissociation pre-equilibrium

Use Context

Industrial oxo-alcohol synthesis, selective diene hydroformylation, oxidative addition mechanistic studies

Why Rhodium Acetylacetonate Complexes Cannot Be Interchanged


The class of rhodium(I) β-diketonato carbonyl complexes includes several catalyst precursors—Rh(acac)(CO)₂, Rh(acac)(CO)(PPh₃), and Rh(acac){P(OPh)₃}₂—that differ in the nature and number of terminal ligands. Despite sharing the same acetylacetonato chelate, these compounds exhibit distinct structural architectures, redox behaviours, and catalytic chemoselectivity patterns that preclude direct substitution without experimental validation. The dicarbonyl analogue [Rh(CO)₂(acac)]₂ exists as a dimer with a Rh–Rh bond of 3.417 Å [1], whereas ROPAC is a mononuclear square-planar complex. The phosphine ligand in ROPAC imparts strong σ-donor character that suppresses olefin isomerization relative to phosphite-modified systems [2], and the absence of halide ligands eliminates chloride-mediated deactivation pathways that plague RhCl(PPh₃)₃-type precursors [3]. Furthermore, electrochemical studies demonstrate that the oxidation potential and reduction behaviour of Rh(acac)(CO)(PPh₃) are distinctly shifted from those of Rh(acac)(CO)₂ [4]. Generic replacement based solely on the shared acac ligand thus carries a quantifiable risk of altered catalyst activation kinetics, divergent product distributions, and incompatibility with established industrial process parameters.

Structure
Mononuclear Rh(acac)(CO)(PPh₃)
Dimeric [Rh(CO)₂(acac)]₂ may shift activation kinetics due to required dissociation
Selectivity
PPh₃ ligand suppresses olefin isomerization
Phosphite-modified systems may redirect selectivity toward isomerized aldehydes
Deactivation
Halide-free composition
Chloride-containing precursors risk halide-mediated deactivation pathways

Quantitative Evidence for Differentiated ROPAC Selection


Mononuclear Crystal Architecture vs. Dimeric Analogue

Single-crystal X-ray diffraction analysis of both complexes grown under controlled conditions reveals a fundamental structural distinction: Rh(acac)(CO)(PPh₃) crystallises as a normal mononuclear square-planar complex in the triclinic P-1 space group, while [Rh(CO)₂(acac)]₂ exists as a dimer with a Rh–Rh bond distance of 3.417 Å in the same space group [1]. The mononuclear architecture of ROPAC ensures that each rhodium centre is independently accessible for ligand exchange and oxidative addition during catalyst activation, whereas the dimeric structure of the dicarbonyl analogue requires prior dissociation of the Rh–Rh interaction before active monometallic species can form.

Mononuclear vs. Dimeric
Head-to-head
Discrete mononuclear entity vs. dimer with Rh–Rh = 3.417 Å; dimer requires dissociation to generate active species
Supports more predictable activation kinetics without pre-equilibrium step
Triclinic P-1 space group for both; single-crystal XRD verified
Structural chemistry Catalyst precursor design X-ray crystallography

Isomerization Suppression via Free PPh₃ in Hydroformylation

When Rh(acac)(CO)(PPh₃) is applied as a hex-1-ene hydroformylation catalyst at 1 MPa and 353 K without added phosphine, the dominant reaction pathway is olefin isomerization, yielding 68% hex-2-ene and only 20% aldehydes. Addition of free triphenylphosphine (PPh₃) completely redirects the reaction course, increasing aldehyde yield to 80% across all catalytic systems tested, independent of the catalyst precursor structure [1]. This demonstrates that Rh(acac)(CO)(PPh₃) requires only the addition of the same phosphine ligand already present in its coordination sphere to achieve high chemoselectivity, whereas phosphite-based systems such as Rh(acac){P(OPh)₃}₂/P(OPh)₃ direct selectivity toward 4-heptenal via double-bond migration [2].

Isomerization Suppression
Head-to-head
Free PPh₃ addition shifts aldehyde selectivity from 20% to 80% (4-fold increase); 68% hex-2-ene without added PPh₃
Enables divergent selectivity by controlling free PPh₃ concentration
Hex-1-ene, 1 MPa, 353 K; phosphite systems favor isomerized aldehydes
Hydroformylation Chemoselectivity Isomerization control

Electrochemical Redox Fingerprint vs. Rh(acac)(CO)₂

Cyclic voltammetry and polarography in acetonitrile (0.1 M Et₄NBF₄, vs. Ag/0.1 M AgNO₃) reveal that Rh(acac)(CO)(PPh₃) (compound 1б) undergoes a two-electron oxidation at 0.64 V on a platinum electrode and at 0.39 V on glassy carbon, with reduction waves at −2.25 V (quasi-reversible, 1e⁻) and −2.62 V on a dropping mercury electrode [1]. In contrast, the dicarbonyl analogue Rh(acac)(CO)₂ (compound 1) displays no measurable oxidation at the Pt electrode, and its first reduction occurs at a more anodic potential of −2.04 V (1e⁻) [1]. The cathodic shift of the first reduction potential by approximately 0.21 V in ROPAC relative to Rh(acac)(CO)₂ is consistent with the stronger electron-donating character of PPh₃ compared to CO, which increases the electron density at the rhodium centre and makes the complex harder to reduce.

Redox Fingerprint
Head-to-head
ΔEᵣₑᵈ = −0.21 V vs. Rh(acac)(CO)₂; Pt oxidation present for ROPAC, absent for dicarbonyl analogue
Quantitative QC fingerprint for batch identity and purity verification
MeCN, 0.1 M Et₄NBF₄, vs. Ag/0.1 M AgNO₃
Electrochemistry Redox properties Catalyst stability

Oxidative Addition Activation Barrier with Methyl Iodide

The oxidative addition of methyl iodide to Rh(acac)(CO)(PPh₃) proceeds with an experimentally determined Gibbs free energy of activation (ΔG‡) of 82(1) kJ mol⁻¹ (measured by UV-Vis kinetic analysis), in agreement with the DFT-calculated value of 71 kJ mol⁻¹ [1]. The DFT analysis indicates an associative Sₙ2 mechanism with nucleophilic attack by the rhodium centre on methyl iodide, with activation enthalpy ΔH‡ = 27 kJ mol⁻¹ (calc.) / 38.8 kJ mol⁻¹ (expt.) and activation entropy ΔS‡ = −147 J K⁻¹ mol⁻¹ (calc.) / −146 J K⁻¹ mol⁻¹ (expt.) [1]. While analogous β-diketonato rhodium complexes with different phosphine ligands (e.g., PPh₂Cy, PCy₃ in the series studied by Brink et al.) exhibit systematically varying oxidative addition rates as a function of phosphine steric and electronic parameters [2], direct numerical comparison of activation barriers across different phosphine-substituted [Rh(β-diketonato)(CO)(PR₃)] complexes is available in the primary literature.

Activation Barrier
Cross-study
ΔG‡ (expt.) = 82(1) kJ mol⁻¹; ΔH‡ (expt.) = 38.8 kJ mol⁻¹; ΔS‡ (expt.) = −146 J K⁻¹ mol⁻¹
Reference benchmark for process safety assessment and computational screening
CH₃I oxidative addition; DFT at B3LYP level validated
Oxidative addition Reaction kinetics Catalyst activation

Rhodium Content and Procurement Value Comparison

Commercial specifications from Johnson Matthey define three standard rhodium hydroformylation catalyst precursors with distinct rhodium contents: Rh(acac)(CO)(PPh₃) (ROPAC, Rh-43) contains 19.3–21.2% w/w Rh, Rh(acac)(CO)₂ (Rh-50, rhodium coacac) contains 38.5–40.0% w/w Rh, and RhH(CO)(PPh₃)₃ (Rh-42) contains 10.0–11.4% w/w Rh . ROPAC occupies an intermediate position in terms of precious metal loading per unit mass, offering a balanced combination of the halide-free, air-stable handling characteristics of the acetylacetonate ligand set with the pre-installed PPh₃ ligand that eliminates the need for separate phosphine addition during catalyst pre-forming—a distinction from Rh(acac)(CO)₂, which requires exogenous PPh₃ to generate the active HRh(CO)₂(PPh₃)₂ species under syngas [1].

Rh Content & Procurement
Head-to-head
19.3–21.2% w/w Rh; 1.9–2.1× lower than Rh-50, 1.7–2.1× higher than Rh-42; pre-installed PPh₃
Balances precious-metal inventory cost with operational convenience
Air-stable, halide-free; Rh-50 has higher vapor pressure hazard
Catalyst procurement Rhodium content Cost efficiency

Industrial Hydroformylation Rate and Long-Term Stability

In-situ FT-IR studies under near-industrial conditions (H₂:CO = 1:1, 1.0 MPa, 80 °C) demonstrated that the hydroformylation reaction rate of Rh(acac)(CO)(PPh₃) in 2-ethylhexanol solvent is 1.2–1.3 times higher than in isobutyraldehyde, toluene, or cyclohexane, with the active intermediate identified as HRh(CO)₂(PPh₃)₂ in all four solvents [1]. In an industrial side-line test on a 450 kt/a butyl octanol unit, a domestically produced ROPAC catalyst was operated at 100% load for 520 h and compared directly against an imported reference catalyst; key performance indicators—including propylene consumption per unit aldehyde produced, the normal-to-iso (N/I) aldehyde ratio, and polymer content in the catalyst mother liquor—were comparable between the two catalysts [2]. The total synthesis yield of the two-step ROPAC preparation process exceeded 98%, with chloride ion mass fraction below 0.005% [2].

Industrial Stability
Reported
1.2–1.3× rate enhancement in 2-ethylhexanol; 520 h stable operation with product quality comparable to imported reference
Reported interchangeability under industrial oxo-alcohol conditions
450 kt/a butyl octanol unit, 100% load; synthesis yield ≥98%
Industrial hydroformylation Process optimisation Long-term catalyst stability

Evidence-Backed Application Scenarios for ROPAC


Low-Pressure Propylene Hydroformylation for Oxo Alcohols

Rh(acac)(CO)(PPh₃) is the established core catalyst for the industrial low-pressure propylene hydroformylation–carbonylation process producing n-butyraldehyde and subsequent oxo alcohols (butanol and 2-ethylhexanol). In-situ FT-IR confirms that under syngas (H₂:CO = 1:1, 1.0 MPa, 80 °C) the active species HRh(CO)₂(PPh₃)₂ forms cleanly, and the reaction rate in 2-ethylhexanol—the product alcohol itself—is 1.2–1.3 times faster than in conventional aldehyde or hydrocarbon solvents, offering the prospect of productivity gains by using recycled product as the reaction medium [1]. Industrial side-line validation at the 450 kt/a scale has confirmed that ROPAC catalyst manufactured to specification delivers product aldehyde quality and N/I ratio comparable to the imported benchmark over 520 h of continuous 100%-load operation [2].

Selective Diene Hydroformylation with Isomerization Control

The Rh(acac)(CO)(PPh₃)/PPh₃ system exhibits distinctive chemoselectivity in 1,5-hexadiene hydroformylation, producing monoaldehydes that retain a terminal double bond (6-heptenal and 2-Me-5-hexenal), in contrast to phosphite-based systems that yield the isomerised 4-heptenal [1]. The strong σ-donor properties of PPh₃ restrict double-bond migration, making this catalyst system the preferred choice when terminal olefin functionality must be preserved in the aldehyde product. This behaviour is directly linked to the pre-installed PPh₃ ligand in ROPAC, which provides a well-defined phosphine-to-rhodium ratio without the need for exogenous ligand screening [2].

Mechanistic Studies of Oxidative Addition to Rh(I)

Rh(acac)(CO)(PPh₃) serves as a structurally well-defined, crystallographically characterised model substrate for studying the kinetics and stereochemistry of oxidative addition reactions at rhodium(I) centres. The experimentally measured activation barrier (ΔG‡ = 82 ± 1 kJ mol⁻¹), activation enthalpy (ΔH‡ = 38.8 kJ mol⁻¹), and activation entropy (ΔS‡ = −146 J K⁻¹ mol⁻¹) for methyl iodide addition have been validated by DFT calculations (ΔG‡ = 71 kJ mol⁻¹, ΔH‡ = 27 kJ mol⁻¹, ΔS‡ = −147 J K⁻¹ mol⁻¹) [1]. The mononuclear, halide-free structure eliminates complications from dimer dissociation or chloride bridging, making it an ideal reference compound for computational and experimental mechanistic investigations across the broader [Rh(β-diketonato)(CO)(PR₃)] family [2].

Electrochemical QC and Batch Identity Verification

The well-resolved electrochemical signatures of Rh(acac)(CO)(PPh₃)—including its characteristic two-electron oxidation at 0.64 V (Pt electrode) and quasi-reversible one-electron reduction at −2.25 V (DME)—provide a quantitative analytical framework for batch identity testing and purity assessment [1]. The ability to detect residual Rh(acac)(CO)₂ starting material (which shows no oxidation at Pt and a reduction wave at −2.04 V) by cyclic voltammetry or polarography enables a rapid electrochemical purity check that complements elemental analysis and spectroscopic methods, supporting procurement quality assurance protocols [1].

Application
Selection Property
Validation Focus
Low-pressure propylene hydroformylation
Pre-installed PPh₃ ligand, mononuclear architecture
HRh(CO)₂(PPh₃)₂ active species formation; N/I aldehyde ratio over extended run
Selective diene hydroformylation
PPh₃ σ-donor character restricts double-bond migration
Terminal olefin retention in aldehyde product; phosphine-to-rhodium ratio control
Mechanistic oxidative addition studies
Halide-free mononuclear Rh(I) reference complex
ΔG‡, ΔH‡, ΔS‡ reproducibility across [Rh(β-diketonato)(CO)(PR₃)] family
Electrochemical batch identity QC
Distinct oxidation (Pt) and reduction (DME) signatures
Detection of residual Rh(acac)(CO)₂ via CV or polarography
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